molecular formula C17H19N5O B12179317 N-[2-(1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

N-[2-(1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

Cat. No.: B12179317
M. Wt: 309.4 g/mol
InChI Key: HLXNUGFGVGUWDU-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a synthetic compound that combines an indole moiety with a pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The indole structure is known for its presence in many biologically active molecules, while the pyrimidine ring is a common feature in several pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide typically involves the coupling of an indole derivative with a pyrimidine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction conditions often include the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The indole moiety may interact with serotonin receptors, while the pyrimidine ring could interact with enzymes involved in nucleotide metabolism. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is unique due to the combination of the indole and pyrimidine moieties, which are both known for their biological activity. This combination may result in unique pharmacological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C17H19N5O/c23-16(6-10-21-17-19-8-3-9-20-17)18-11-13-22-12-7-14-4-1-2-5-15(14)22/h1-5,7-9,12H,6,10-11,13H2,(H,18,23)(H,19,20,21)

InChI Key

HLXNUGFGVGUWDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)CCNC3=NC=CC=N3

Origin of Product

United States

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